molecular formula C17H19N7OS B12246453 6-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile

6-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No.: B12246453
M. Wt: 369.4 g/mol
InChI Key: ILOIYPSFPPOGNO-UHFFFAOYSA-N
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Description

6-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a complex heterocyclic compound that features a unique combination of imidazole, thiazole, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds.

    Construction of the imidazole ring: This step often involves the condensation of glyoxal with ammonia or primary amines.

    Formation of the thiazole ring: This can be synthesized by the reaction of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and triazole rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the imidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.

    Pharmaceutical Research: The compound may serve as a lead compound for the development of new therapeutic agents.

    Industrial Applications: It can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can facilitate binding to active sites, potentially inhibiting or modulating the activity of the target molecules. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like metronidazole and omeprazole share the imidazole ring and have diverse biological activities.

    Thiazole derivatives: Thiazole-containing compounds such as thiamine (vitamin B1) and ritonavir are known for their biological significance.

    Triazole derivatives: Compounds like fluconazole and voriconazole are well-known triazole derivatives with antifungal properties.

Uniqueness

What sets 6-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile apart is the combination of three different heterocyclic rings in a single molecule. This structural complexity can lead to unique interactions with biological targets, potentially offering advantages in terms of specificity and efficacy in therapeutic applications.

Properties

Molecular Formula

C17H19N7OS

Molecular Weight

369.4 g/mol

IUPAC Name

6-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile

InChI

InChI=1S/C17H19N7OS/c1-21-17(25)24(12-2-3-12)14(20-21)11-4-6-22(7-5-11)15-13(10-18)23-8-9-26-16(23)19-15/h8-9,11-12H,2-7H2,1H3

InChI Key

ILOIYPSFPPOGNO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C3=C(N4C=CSC4=N3)C#N)C5CC5

Origin of Product

United States

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